5-Iodo-2'-deoxycytidine (IDC) is a synthetic pyrimidine nucleoside analog. [, , , , , , , , , , , ] It is a derivative of the naturally occurring nucleoside 2'-deoxycytidine, with an iodine atom substituted at the 5 position of the cytosine base. [, , , , , , , , , ] IDC is primarily investigated for its potential as an antiviral and antitumor agent. [, , , , , , , , ]
5-Iodo-2'-deoxycytidine is a halogenated nucleoside analog of deoxycytidine, characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring. This compound is significant in molecular biology and medicinal chemistry due to its potential applications in the synthesis of oligonucleotides and as a building block for various nucleoside analogs. It plays a crucial role in studying DNA interactions and modifications.
5-Iodo-2'-deoxycytidine can be synthesized from 2'-deoxycytidine through a halogenation process. It is commercially available from various chemical suppliers, including Thermo Fisher Scientific, which offers it for use in constructing DNA oligomers for structural studies and photoactivated cross-linking .
5-Iodo-2'-deoxycytidine falls under the classification of nucleosides and nucleotides, specifically as a modified deoxynucleoside. It is categorized within the broader group of nucleic acid analogs, which are essential for research in genetics and pharmacology.
The synthesis of 5-Iodo-2'-deoxycytidine typically involves several key methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side reactions. For example, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been shown to effectively modify 5-iodo-2'-deoxycytidine with arylboronic acids .
The molecular structure of 5-Iodo-2'-deoxycytidine consists of:
The chemical formula is , and its molecular weight is approximately 304.1 g/mol.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm the identity and purity of synthesized 5-Iodo-2'-deoxycytidine. For example, NMR can provide insights into the hydrogen environment around the iodine substitution.
5-Iodo-2'-deoxycytidine participates in various chemical reactions, primarily due to its reactive iodine atom. Key reactions include:
The reactivity of 5-iodo-2'-deoxycytidine is influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, using a palladium catalyst under mild conditions can facilitate efficient coupling without significant degradation of the nucleoside structure .
The mechanism by which 5-Iodo-2'-deoxycytidine exerts its effects involves its incorporation into DNA during replication or repair processes. This incorporation can lead to:
Studies have shown that modifications at the 5-position can significantly affect base pairing properties and thermal stability of DNA duplexes containing these analogs .
Relevant data regarding its solubility and stability are critical for applications in oligonucleotide synthesis and biological assays.
5-Iodo-2'-deoxycytidine has several important applications in scientific research:
The synthesis of 5-iodo-2'-deoxycytidine (IdC) relies on selective halogenation at the C5 position of the pyrimidine ring. Direct electrophilic iodination of deoxycytidine faces challenges due to competing side reactions and low regioselectivity. Consequently, a more efficient route involves synthesizing 5-iodo-2'-deoxyuridine (IUdR) followed by transamination. IUdR synthesis employs electrophilic iodination of 2'-deoxyuridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media, achieving yields of 85–92% under optimized conditions [1] [6]. Subsequent conversion to IdC occurs via a transamination reaction with ammonium salts or cytidine deaminase enzymes, though chemical methods risk overamination and require stringent control of temperature and pH [6].
Modern approaches leverage transition metal-catalyzed cross-coupling. The Sonogashira reaction enables C5-alkynylation of IUdR precursors under Pd/Cu catalysis, facilitating access to ethynyl derivatives with potent anticancer activity [1]. Recent advances utilize plugged flow reactors for Suzuki-Miyaura couplings, allowing rapid synthesis of C5-arylated nucleosides from IUdR in minutes rather than hours. Key reaction parameters include:
Table 1: Comparative Iodination and Cross-Coupling Approaches
Method | Reagents/Conditions | Key Product | Yield (%) | Advantages |
---|---|---|---|---|
Electrophilic Iodination | ICl, AcOH/H₂O, 60°C | 5-Iodo-2'-deoxyuridine (IUdR) | 85–92 | High regioselectivity |
Transamination | NH₄Cl, Heat | 5-Iodo-2'-deoxycytidine (IdC) | 60–75 | Direct precursor conversion |
Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, DMF, 55°C | 5-Ethynyl-2'-deoxyuridine | 76–94 | Modular alkyne incorporation |
Flow Suzuki-Miyaura | Pd-imidate complex, K₂CO₃, H₂O, 100°C | C5-Aryl derivatives | >80 | Reaction time <10 minutes |
Flow chemistry significantly enhances efficiency, minimizing side products like furopyrimidine nucleosides formed during prolonged heating in batch reactors [9]. Water-soluble Pd-imidate complexes further improve sustainability by enabling aqueous-phase couplings without protecting groups [9].
5-Iodo-2'-deoxycytidine exhibits poor membrane permeability due to its polar nature. Prodrug strategies focus on masking hydroxyl or amino groups to enhance lipophilicity. 5′-Ester prodrugs demonstrate increased log P values (up to 250-fold higher than IdC) by acylating the 5′-hydroxyl group. Aliphatic esters (e.g., butyryl, valeryl) show optimal balance between lipophilicity and enzymatic hydrolysis rates in brain homogenates, facilitating blood-brain barrier penetration [8] [10]. Cytosolic cholinesterases preferentially cleave these esters, releasing active IdC [10].
N-Mannich bases represent another approach, leveraging the reactivity of the cytosine N4 position. Condensation with formaldehyde and secondary amines yields derivatives exhibiting pH-dependent solubility. These prodrugs undergo hydrolysis in physiological pH (7.4), providing sustained IdC release. Conjugation strategies also include protein-drug adducts using succinate linkers. For example, IdC derivatized at the 5′-position with N-succinimidyl esters forms conjugates with bovine serum albumin (BSA) or immunoglobulins (IgG). Lysosomal enzymes cleave these linkers in vitro with half-lives of 4–8 hours, confirming their potential for targeted delivery [4].
Table 2: Prodrug Modifications and Functional Outcomes
Prodrug Type | Structural Modification | Log P Change | Key Functional Property | Release Mechanism |
---|---|---|---|---|
5′-Aliphatic Esters | Acylation of 5′-OH | +43 to +250-fold | Enhanced BBB permeability | Cholinesterase hydrolysis |
N-Mannich Bases | N4-(aminomethyl) derivatives | pH-dependent | Improved solubility at low pH | Hydrolysis at pH 7.4 |
Protein Conjugates | Succinyl-linked IgG/BSA adducts | Not applicable | Tumor-targeted delivery | Lysosomal cleavage (t₁/₂: 4–8 h) |
Phosphate Esters | 5′-Monophosphate (IDUMP) | Decreased | Bypasses rate-limiting phosphorylation step | Phosphatase action |
The 5′-monophosphate prodrug (5-iodo-2′-deoxyuridine-5′-monophosphate, IDUMP) acts as a substrate bypass strategy, directly providing the phosphorylated metabolite essential for thymidylate synthase inhibition [5].
Enzymatic synthesis exploits the substrate flexibility of microbial enzymes. Escherichia coli thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. This enzyme accepts 5-iodouracil as a substrate, generating 5-iodo-2'-deoxyuridine (IUdR) in a transglycosylation reaction. Subsequent conversion to IdC uses cytidine deaminase from Aspergillus niger, achieving conversions >90% under mild conditions (pH 7.0, 37°C) [6]. A significant advantage is the avoidance of organic solvents and reduced byproduct formation compared to chemical amination.
Hepatic aldehyde oxidase plays a crucial role in in vivo prodrug activation. The prodrug 5-iodo-2-deoxypyrimidinone-2'-deoxyribose (IPdR) undergoes efficient conversion to IdC via hepatic oxidation, achieving plasma concentrations suitable for radiosensitization. Ferret studies show dose-dependent enzyme saturation at >150 mg/kg/day, necessitating controlled dosing schedules to maintain catalytic efficiency [2].
Chemical synthesis remains indispensable for large-scale production. Key advancements include:
Despite the elegance of enzymatic methods, chemical synthesis offers superior versatility for introducing non-natural modifications, such as fluorescent alkynes or bioorthogonal handles, expanding IdC’s utility as a biochemical probe [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: